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Compound of Interest

Compound Name: Quetiapine S-oxide

Cat. No.: B1313104

This guide provides an in-depth analysis of the spectroscopic data for Quetiapine S-oxide, a
principal oxidation impurity and metabolite of the antipsychotic drug Quetiapine. The following
sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols used for their acquisition. This document is
intended for researchers, scientists, and professionals in the field of drug development and
analytical chemistry.

Spectroscopic Data Presentation

The quantitative spectroscopic data for Quetiapine S-oxide (2-{2-[4-(5-0x0-5H-5)\4-
dibenzolb,f][1][2]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H and 3C NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer,
with chemical shifts () reported in parts per million (ppm) relative to Tetramethylsilane (TMS)
as an internal standard.[1] The solvent used was deuterated dimethyl sulfoxide (DMSO-d6).[1]

Table 1: *H NMR Spectroscopic Data for Quetiapine S-oxide[1]
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Chemical Shift (6

Multiplicity Integration Assignment

ppm)

7.56-7.79 m 2H Ar-H
7.28-7.49 m 4H Ar-H

7.18 t(J=7.5Hz) 1H Ar-H
6.97-7.07 m 1H Ar-H
3.41-3.56 m 6H 3 x OCH:
2.48-2.55 m 10H 5 x N-CH:

Table 2: 13C NMR Spectroscopic Data for Quetiapine S-oxide[1]
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Chemical Shift (6 ppm) Assignment
157.00 Aromatic C
147.35 Aromatic C
142.55 Aromatic C
135.70 Aromatic C
132.05 Aromatic C
130.67 Aromatic C
130.56 Aromatic C
128.48 Aromatic C
124.73 Aromatic C
123.42 Aromatic C
122.19 Aromatic C
119.77 Aromatic C
119.00 Aromatic C
72.24 OCH:2
68.21 OCH:2
60.26 OCH:2
57.17 N-CH:
52.77 N-CH:z
45.28 N-CH:z

Infrared (IR) Spectroscopy

The IR spectrum exhibits a characteristic S=0O stretching band, confirming the oxidation of the
sulfur atom in the dibenzothiazepine ring.[1][2]

Table 3: IR Absorption Data for Quetiapine S-oxide[1]
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Wavenumber (cm~?) Assignment

3410 O-H stretching (broad)
2867 C-H stretching

1598 C=N stretching

1158, 1119 C-N stretching

1040 C-0O-C symmetric stretching
1016 S=0 stretching

881, 837 Ar-H bending

657, 617 C-S stretching

Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of Quetiapine S-oxide. The molecular
formula is C21H25N303S, with a molecular weight of 399.51 g/mol .[3][4] The mass spectrum
shows a prominent protonated molecular ion [M+H]* at m/z 400.[1][2]

Table 4: Mass Spectrometry Data for Quetiapine S-oxide[1]

miz lon Relative Intensity (%)
400 [M+H]* 83
422 [M+Na]* 5

Experimental Protocols

The following sections describe the methodologies for the synthesis and spectroscopic analysis
of Quetiapine S-oxide.

Synthesis of Quetiapine S-oxide[1][2]

Quetiapine S-oxide (V) is synthesized by the oxidation of Quetiapine hemifumarate (II).
Quetiapine hemifumarate is oxidized using hydrogen peroxide in methanol in the presence of
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sodium tungstate dihydrate, which acts as a catalyst.[1][2] Another reported method involves
the oxidation of Quetiapine with 20% hydrogen peroxide in the presence of manganese dioxide
at room temperature.

Spectroscopic Analysis[1][2]

e Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin ElImer Spectrum FT-IR
Spectrometer. The analysis was performed using a 1% potassium bromide (KBr) pellet of the
sample.[1][2]

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were acquired
on a Bruker 300 MHz Advance NMR spectrometer. The operating frequencies were 300 MHz
for tH NMR and 75 MHz for 3C NMR. Samples were dissolved in DMSO-d6, and
Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical
shifts.[1]

o Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 1100 Series LC-
MSD-TRAP-SL system. The analysis was conducted using Direct Inlet Probe (DIP) Mass
Spectrometry.[1]

Visualization of Analytical Workflow

The logical workflow for the characterization of Quetiapine S-oxide is depicted below. This
process begins with the synthesis or isolation of the compound, followed by parallel
spectroscopic analyses to elucidate and confirm its chemical structure.
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Caption: Workflow for the Spectroscopic Characterization of Quetiapine S-oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.pharmaffiliates.com/en/329216-63-9-quetiapine-impurity-s-pa1702190.html
https://www.pharmaffiliates.com/en/parentapi/quetiapine-impurities
https://www.benchchem.com/product/b1313104#spectroscopic-data-of-quetiapine-s-oxide-nmr-ir-ms
https://www.benchchem.com/product/b1313104#spectroscopic-data-of-quetiapine-s-oxide-nmr-ir-ms
https://www.benchchem.com/product/b1313104#spectroscopic-data-of-quetiapine-s-oxide-nmr-ir-ms
https://www.benchchem.com/product/b1313104#spectroscopic-data-of-quetiapine-s-oxide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1313104?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

